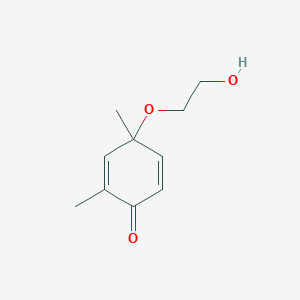
4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by the presence of a hydroxyethoxy group attached to a dimethylcyclohexadienone ring, which contributes to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one typically involves the reaction of 2,4-dimethylphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-dimethylphenol+ethylene oxideNaOHthis compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The dimethylcyclohexadienone ring structure also plays a crucial role in its chemical behavior, allowing it to undergo various transformations and form stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Known for its use as a photoinitiator in polymerization reactions.
1-[4-(2-Hydroxyethoxy)phenyl]-2-hydroxy-2-methyl-1-propanone: Another compound with similar structural features and applications.
Uniqueness
4-(2-Hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one stands out due to its unique combination of a hydroxyethoxy group and a dimethylcyclohexadienone ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
941282-92-4 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4-(2-hydroxyethoxy)-2,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O3/c1-8-7-10(2,13-6-5-11)4-3-9(8)12/h3-4,7,11H,5-6H2,1-2H3 |
InChI-Schlüssel |
XYZRDZARNJLYHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C=CC1=O)(C)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,2-Bis(4-methoxyphenyl)ethenyl]-6-chloro-1,3-dimethyl-1H-indene](/img/structure/B15172589.png)
![4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15172593.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]-](/img/structure/B15172596.png)
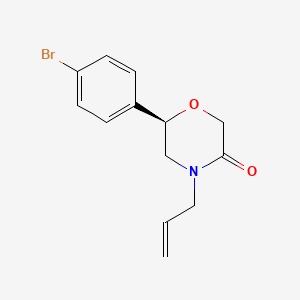
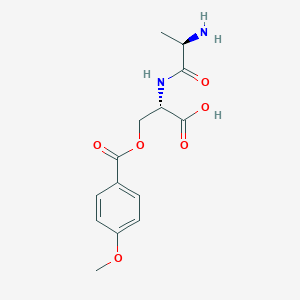
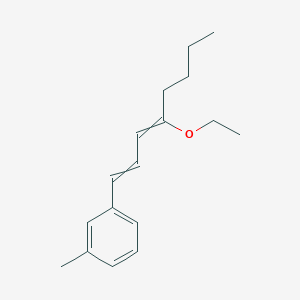
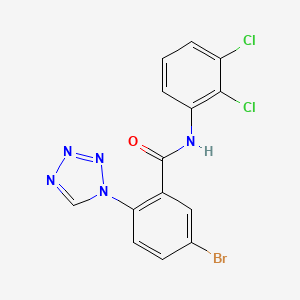
![3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B15172624.png)
![[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B15172630.png)
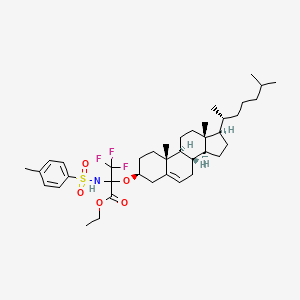
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15172639.png)
![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)
![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)
![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
